molecular formula C14H10IN3O3S B270061 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Cat. No. B270061
M. Wt: 427.22 g/mol
InChI Key: PSHXTRRSUGTGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide, also known as FIASMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FIASMA is a sulfhydryl-reactive compound that can modify the activity of certain proteins, leading to changes in cellular function. In

Scientific Research Applications

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been used in various scientific research applications, including the study of ion channels, exocytosis, and intracellular signaling pathways. 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation. 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has also been shown to inhibit exocytosis, the process by which cells release substances such as neurotransmitters and hormones. Additionally, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been used to study intracellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Mechanism of Action

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide modifies the activity of proteins by reacting with sulfhydryl groups on cysteine residues. This modification can lead to changes in protein conformation, activity, and localization. 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of certain ion channels and exocytosis by modifying the activity of proteins involved in these processes.
Biochemical and Physiological Effects:
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and exocytosis, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cells. Additionally, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide in lab experiments is its specificity for sulfhydryl groups on cysteine residues. This specificity allows for precise modification of specific proteins, leading to more targeted effects. Additionally, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is stable and easy to handle in lab settings. However, one limitation of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is its potential for off-target effects, as sulfhydryl groups are present on many proteins. Additionally, 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide may not be suitable for in vivo experiments due to its potential toxicity.

Future Directions

There are several future directions for research involving 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide. One direction is the study of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide's effects on other ion channels and exocytotic pathways. Additionally, further research is needed to determine the potential therapeutic applications of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide, particularly in the treatment of pain and inflammation. Finally, research into the development of more specific and less toxic sulfhydryl-reactive compounds may lead to new tools for studying protein function.

Synthesis Methods

The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 4-iodoaniline in the presence of acetic anhydride. The resulting product is purified by column chromatography to obtain 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide. This synthesis method has been optimized to achieve high yields and purity of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide.

properties

Product Name

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Molecular Formula

C14H10IN3O3S

Molecular Weight

427.22 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C14H10IN3O3S/c15-9-3-5-10(6-4-9)16-12(19)8-22-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,19)

InChI Key

PSHXTRRSUGTGEV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)I

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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